2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]
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Overview
Description
2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] is an organic compound with the molecular formula C20H26O2S2. It is characterized by the presence of two phenolic groups connected by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] typically involves the reaction of 2,2’-dithiobisphenol with tert-butyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. Industrial production methods focus on efficiency, cost-effectiveness, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenolic and disulfide groups in the compound .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Reduction of the disulfide bond can be achieved using reducing agents like dithiothreitol or sodium borohydride. The reaction is usually carried out in an aqueous or organic solvent.
Substitution: Substitution reactions may involve the replacement of the tert-butyl groups with other functional groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols .
Scientific Research Applications
2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial for its antioxidant properties and its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobisphenol: Lacks the tert-butyl groups, resulting in different chemical properties and reactivity.
4,4’-Dithiobis[2-tert-butylphenol]: Similar structure but with different substitution patterns on the phenolic rings.
Bisphenol A: Contains two phenolic groups but lacks the disulfide bond, leading to different applications and properties.
Uniqueness
2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] is unique due to the presence of both the disulfide bond and the tert-butyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
101012-80-0 |
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Molecular Formula |
C20H26O2S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
4-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-8-10-17(16(22)11-13)23-24-18-12-14(20(4,5)6)7-9-15(18)21/h7-12,21-22H,1-6H3 |
InChI Key |
GTGSWTJNEBSPOT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C(C)(C)C)O)O |
Synonyms |
2,2'-dithiobis[5-(1,1-dimethylethyl)phenol] |
Origin of Product |
United States |
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